{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
Overview
Description
{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol is a complex organic compound that features a piperidine ring substituted with a benzyl group, a fluorinated benzyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorinated Benzyl Group: This step involves the nucleophilic substitution of a fluorinated benzyl halide with the pyrazole derivative.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Final Coupling: The benzyl group and the piperidine ring are coupled using a suitable base and solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
{4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated alcohol or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions of fluorinated benzyl groups and pyrazole moieties with biological targets. It can serve as a probe to investigate the binding affinities and mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group and pyrazole moiety may contribute to binding affinity and specificity, while the piperidine ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- {4-benzyl-1-[5-chloro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
- {4-benzyl-1-[5-bromo-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
- {4-benzyl-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol
Uniqueness
The uniqueness of {4-benzyl-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its chloro, bromo, or methyl analogs. Fluorine’s high electronegativity and small size can enhance binding interactions with biological targets and improve the compound’s metabolic stability.
Properties
IUPAC Name |
[4-benzyl-1-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c24-21-7-8-22(27-12-4-11-25-27)20(15-21)17-26-13-9-23(18-28,10-14-26)16-19-5-2-1-3-6-19/h1-8,11-12,15,28H,9-10,13-14,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATACXADRXNPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=C(C=CC(=C3)F)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128406 | |
Record name | 1-[[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]methyl]-4-(phenylmethyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185473-56-6 | |
Record name | 1-[[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]methyl]-4-(phenylmethyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185473-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]methyl]-4-(phenylmethyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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